N,N-Diethyl-3,6-difluorophthalamic acid

Description

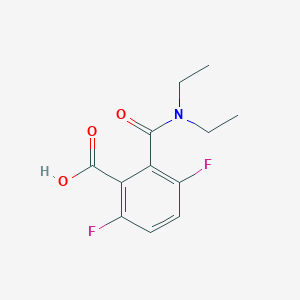

Structure

2D Structure

Properties

IUPAC Name |

2-(diethylcarbamoyl)-3,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO3/c1-3-15(4-2)11(16)9-7(13)5-6-8(14)10(9)12(17)18/h5-6H,3-4H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPGXWRGWRATMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350818 | |

| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131401-56-4 | |

| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of N,N-Diethyl-3,6-difluorophthalamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of N,N-Diethyl-3,6-difluorophthalamic acid, a fluorinated aromatic carboxylic acid. The information presented is intended to support research and development activities in the fields of medicinal chemistry, materials science, and drug discovery.

Chemical Identity and Physical Properties

This compound is a white to off-white solid. The incorporation of fluorine atoms into the phthalic acid backbone significantly influences its electronic properties and potential biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 131401-56-4 | Combi-Blocks SDS |

| Molecular Formula | C₁₂H₁₃F₂NO₃ | Combi-Blocks SDS |

| Molecular Weight | 257.23 g/mol | Combi-Blocks SDS |

| Appearance | White to off-white solid | Combi-Blocks SDS |

| Melting Point | 133-137 °C | Combi-Blocks SDS |

| Boiling Point | No data available | |

| Solubility | No data available | |

| pKa | No data available | |

| LogP | No data available | |

| Vapor Pressure | No data available | Combi-Blocks SDS |

| Density | No data available | Combi-Blocks SDS |

| Flash Point | No data available | Combi-Blocks SDS |

Chemical Synthesis

The primary synthetic route to this compound involves the nucleophilic acyl substitution of 3,6-difluorophthalic anhydride with N,N-diethylamine. This reaction is a standard method for the preparation of phthalamic acids.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,6-Difluorophthalic anhydride

-

N,N-Diethylamine

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,6-difluorophthalic anhydride (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N,N-diethylamine (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

To purify the product, the solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified this compound under vacuum to a constant weight.

Diagram 1: Synthesis Workflow

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Stability

Hydrolysis

Studies have shown that this compound undergoes hydrolysis, although at a very slow rate. The half-life for this process is reported to be greater than 250 days at a pH of 5.0. Interestingly, the hydrolysis of this tertiary amide is not significantly affected by the presence of copper(II) ions, which is in contrast to the behavior of some secondary amides.

Stability and Storage

The compound is stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area.

Spectral Data

Biological Activity and Potential Applications

Currently, there is no specific information available regarding the biological activity or signaling pathways associated with this compound. However, the presence of fluorine atoms in organic molecules is known to modulate their biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity.

The general class of phthalic acid esters has been studied for its biological impact, though the relevance to this specific phthalamic acid derivative is uncertain. Fluorinated organic compounds, in general, have a wide range of applications in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom.

Further research is required to elucidate the pharmacological profile and potential therapeutic applications of this compound.

Safety and Handling

According to the Safety Data Sheet, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should conduct their own investigations and verify the information before use. All handling and use of this chemical should be performed by qualified individuals trained in laboratory safety procedures.

N,N-Diethyl-3,6-difluorophthalamic acid CAS number 131401-56-4

CAS Number: 131401-56-4

Abstract

This technical guide provides a comprehensive overview of N,N-Diethyl-3,6-difluorophthalamic acid, a fluorinated aromatic carboxamide. Due to the limited availability of public data on this specific compound, this document synthesizes information from commercially available data, general chemical principles, and research on structurally related molecules. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide covers the compound's physicochemical properties, a proposed synthesis protocol, and an inferred discussion on its potential biological activities and mechanisms of action based on analogous fluorinated aromatic compounds.

Introduction

This compound is a specialized organic compound characterized by a difluorinated benzene ring, a carboxylic acid group, and a diethylamide moiety. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability. While specific research on the biological role of this compound is not extensively published, its structural features suggest potential applications in various areas of pharmaceutical research.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 131401-56-4 | Chemical Suppliers |

| Molecular Formula | C₁₂H₁₃F₂NO₃ | Chemical Suppliers |

| Molecular Weight | 257.23 g/mol | Chemical Suppliers |

| Melting Point | 163-165 °C | Chemical Supplier Data |

| Appearance | White to off-white solid (inferred) | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General knowledge of similar compounds |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3,6-difluorophthalic anhydride and diethylamine.

Materials:

-

3,6-Difluorophthalic anhydride (CAS: 652-40-4)

-

Diethylamine

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Hydrochloric acid (1M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,6-difluorophthalic anhydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of diethylamine dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid. This will protonate the carboxylate to form the desired carboxylic acid.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the presence of all expected protons and carbons. ¹⁹F NMR would be crucial to confirm the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.

-

Melting Point Analysis: To assess the purity of the compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Mechanism of Action (Inferred)

Direct studies on the biological activity of this compound are not publicly available. However, based on its structural similarity to other biologically active molecules, we can infer potential areas of interest for future research.

Inferred Biological Context

-

Enzyme Inhibition: The presence of a carboxylic acid and an amide group, along with the fluorinated aromatic ring, makes this compound a candidate for an enzyme inhibitor. The fluorine atoms can modulate the acidity of the carboxylic acid and influence binding interactions within an enzyme's active site.

-

Anti-inflammatory and Analgesic Properties: Phthalamic acids and their derivatives have been investigated for anti-inflammatory and analgesic activities. The mechanism could involve the inhibition of inflammatory pathways.

-

Antimicrobial Activity: Fluorinated aromatic compounds are known to possess antimicrobial properties. The difluoro substitution pattern on the benzene ring could be a key determinant of such activity.

-

Plant Biology Research: Some studies have mentioned this compound in the context of the hydrolysis of certain pesticides, suggesting its use as a reference compound in environmental and agricultural research.

Postulated Signaling Pathway Involvement

Given the lack of specific data, a hypothetical signaling pathway cannot be definitively assigned. However, if the compound were to exhibit anti-inflammatory properties, it might interact with pathways such as the NF-κB signaling cascade or inhibit enzymes like cyclooxygenases (COX).

Caption: Hypothetical mechanism of action for a potential biological effect.

Experimental Design for Biological Screening

For researchers interested in investigating the biological activities of this compound, a general screening workflow is proposed.

Proposed Experimental Workflow

Caption: A generalized workflow for the biological screening of the target compound.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its biological functions are currently scarce, its chemical structure suggests that it could be a valuable tool for developing novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a practical (though proposed) synthesis route, and a framework for initiating its biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.

Disclaimer

This document is intended for informational purposes for a scientific audience. The proposed experimental protocols are based on general chemical principles and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate safety precautions. The discussion of potential biological activities is inferential and not based on published, peer-reviewed data for this specific compound.

An In-depth Technical Guide on the Molecular Structure of N,N-Diethyl-3,6-difluorophthalamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-3,6-difluorophthalamic acid, a halogenated aromatic carboxamide, represents a molecule of significant interest within the landscape of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, plausible synthesis protocol. While specific experimental data for this exact compound is not widely published, this guide compiles information from analogous structures and theoretical principles to serve as a foundational resource for researchers. The discussion extends to the broader biological context of phthalamic acid and phthalimide derivatives, highlighting their potential as enzyme inhibitors and therapeutic agents. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with two fluorine atoms, a carboxylic acid group, and a diethylamide group. The ortho-positioning of the carboxylic acid and amide functionalities is a defining feature of its phthalamic acid core.

Table 1: Molecular Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(diethylcarbamoyl)-3,6-difluorobenzoic acid | - |

| CAS Number | 131401-56-4 | - |

| Molecular Formula | C₁₂H₁₃F₂NO₃ | - |

| Molecular Weight | 257.23 g/mol | - |

| Canonical SMILES | CCN(CC)C(=O)C1=C(C(=CC=C1F)F)C(=O)O | - |

| InChI Key | Not available | - |

| Predicted LogP | 1.8 - 2.5 | Theoretical |

| Predicted pKa | Carboxylic Acid: ~3.5-4.5 | Theoretical |

Note: Some properties are predicted based on the structure as experimental data is limited.

Synthesis of this compound

The synthesis of this compound is anticipated to proceed via the nucleophilic acyl substitution of 3,6-difluorophthalic anhydride with diethylamine. The reaction involves the opening of the anhydride ring by the amine nucleophile.

Proposed Synthesis Workflow

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of phthalamic acids and should be adapted and optimized.

-

Materials:

-

3,6-Difluorophthalic anhydride (1 equivalent)

-

Diethylamine (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-difluorophthalic anhydride in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylamine dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to protonate the carboxylate and remove any unreacted diethylamine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as complex multiplets due to H-F and H-H coupling.- Diethyl Protons: A quartet around δ 3.2-3.6 ppm (CH₂) and a triplet around δ 1.1-1.4 ppm (CH₃) are expected. Due to hindered rotation around the amide C-N bond, these signals may be broadened or appear as two distinct sets of quartets and triplets.[1]- Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) corresponding to the amide and carboxylic acid carbonyls.- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with carbon atoms directly attached to fluorine showing large C-F coupling constants.- Diethyl Carbons: Signals for the methylene (-CH₂-) carbons around δ 40-45 ppm and the methyl (-CH₃) carbons around δ 12-15 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.- C=O Stretch (Amide): A strong absorption band around 1630-1660 cm⁻¹.- C-F Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹.- N-H Stretch: Absent for this tertiary amide. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 257.23).- Fragmentation Pattern: Expect fragmentation patterns characteristic of benzoic acids and diethyl amides, including loss of H₂O, COOH, and fragments corresponding to the diethylamino group. |

Biological Context and Therapeutic Potential

While the specific biological activity of this compound has not been extensively reported, the broader class of phthalamic acid and phthalimide derivatives has garnered significant attention in medicinal chemistry.[2][3]

Enzyme Inhibition

Phthalimide derivatives have been identified as inhibitors of various enzymes, suggesting that this compound could be a candidate for similar activities.

-

Cytochrome P450 (CYP) Enzymes: A significant percentage of phthalimide derivatives have shown inhibitory effects against CYP2C9 and CYP2C19, enzymes crucial for drug metabolism.[4][5] This suggests potential applications in modulating drug pharmacokinetics or as therapeutic agents themselves.

-

Soluble Epoxide Hydrolase (sEH): Phthalimide-bearing compounds have been designed as potent sEH inhibitors, which are being explored for the treatment of hypertension and inflammation.[6]

-

Cyclooxygenase (COX): Some phthalimide derivatives have been developed as selective COX-2 inhibitors, indicating their potential as anti-inflammatory agents with reduced gastrointestinal side effects.[2]

Signaling Pathways

The therapeutic effects of some phthalimide analogs are attributed to their ability to modulate specific signaling pathways.

Certain phthalimide derivatives have been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[7] This mechanism is a key area of investigation for anti-inflammatory drug development. Furthermore, some derivatives have demonstrated the ability to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and is often dysregulated in cancer.[2]

Conclusion

This compound is a molecule with a well-defined structure that can be accessed through straightforward synthetic chemistry. While specific experimental data on its properties and biological activity are sparse, its structural relationship to a class of compounds with known therapeutic potential makes it a person of interest for further investigation. The information and protocols provided in this guide are intended to serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the scientific and therapeutic value of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. biomedgrid.com [biomedgrid.com]

- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Spectroscopic Data of N,N-Diethyl-3,6-difluorophthalamic acid

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diethyl-3,6-difluorophthalamic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available spectral data and provides a plausible experimental protocol for its synthesis and purification.

Spectroscopic Data

Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the structural elucidation and purity assessment of this compound. While specific numerical data from experimental analysis is proprietary to suppliers, a summary of expected spectral characteristics is presented below.[1]

Table 1: Summary of Spectroscopic Data

| Technique | Data Type | Source |

| ¹H NMR | Proton NMR Spectrum | --INVALID-LINK-- |

| IR | Infrared Spectrum | --INVALID-LINK-- |

| MS | Mass Spectrum | --INVALID-LINK-- |

| ¹³C NMR | Carbon NMR Spectrum | --INVALID-LINK-- |

Note: Access to the full spectral data typically requires inquiry with the supplier.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for the synthesis of similar phthalamic acids.

Synthesis of this compound

Objective: To synthesize this compound from 3,6-difluorophthalic anhydride and diethylamine.

Materials:

-

3,6-Difluorophthalic anhydride

-

Diethylamine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-difluorophthalic anhydride (1.0 eq) in anhydrous dichloromethane (100 mL).

-

Addition of Amine: Cool the solution to 0 °C using an ice bath. To this stirred solution, add diethylamine (1.1 eq) dropwise over a period of 15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Solubility of N,N-Diethyl-3,6-difluorophthalamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for N,N-Diethyl-3,6-difluorophthalamic acid in various organic solvents is not publicly available. This guide provides a comprehensive framework based on the principles of organic chemistry, established experimental protocols, and data for structurally related compounds to assist researchers in determining its solubility profile.

Introduction: Predicting Solubility

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing purification, crystallization, formulation, and analytical characterization. The principle of "like dissolves like" is the cornerstone for predicting solubility, suggesting that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[1]

This compound is a complex molecule with several functional groups that will influence its solubility:

-

Aromatic Ring: The benzene ring is nonpolar.

-

Carboxylic Acid: This group is polar and can act as a hydrogen bond donor and acceptor.

-

Amide (tertiary): The N,N-diethylamide group is polar and can act as a hydrogen bond acceptor.[2] However, as a tertiary amide, it cannot donate hydrogen bonds, which may limit its solubility in some solvents compared to primary or secondary amides.[2]

-

Fluorine Substituents: The two fluorine atoms are highly electronegative, increasing the polarity of the aromatic ring and potentially participating in intermolecular interactions.

Overall, this compound possesses both polar and nonpolar characteristics, suggesting it will exhibit a range of solubilities in different organic solvents. Its solubility is likely to be limited in very nonpolar solvents like alkanes and higher in polar aprotic and some polar protic solvents.

Potential Organic Solvents for Solubility Studies

The choice of solvent is critical for solubility determination. Below is a table of common organic solvents categorized by their polarity, which can serve as a starting point for screening the solubility of this compound.

| Solvent Category | Solvent | Rationale for Potential Solubility |

| Polar Protic | Methanol | Capable of hydrogen bonding with the carboxylic acid and amide groups. |

| Ethanol | Similar to methanol, but slightly less polar. | |

| Isopropanol | Lower polarity than ethanol; may be a good solvent. | |

| Acetic Acid | The acidic nature may enhance the solubility of the carboxylic acid moiety. | |

| Polar Aprotic | Acetone | Can accept hydrogen bonds from the carboxylic acid. |

| Acetonitrile | A common solvent in chromatography; its polarity may be suitable. | |

| Dimethylformamide (DMF) | A highly polar aprotic solvent, often a good solvent for amides. | |

| Dimethyl Sulfoxide (DMSO) | A very strong polar aprotic solvent, often used for poorly soluble compounds.[3] | |

| Tetrahydrofuran (THF) | A moderately polar ether that can interact with the polar groups. | |

| Ethyl Acetate | A moderately polar solvent commonly used in organic synthesis and purification. | |

| Nonpolar | Dichloromethane (DCM) | A weakly polar solvent that can interact with the aromatic ring. |

| Toluene | A nonpolar aromatic solvent that may interact with the compound's benzene ring. | |

| Hexane/Heptane | Very nonpolar; solubility is expected to be low but should be tested. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4][5][6] It involves equilibrating an excess amount of the solid compound in the solvent of choice until a saturated solution is formed.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[5]

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[6]

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the solubility screening and determination of a new chemical entity like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Research Applications of Substituted Phthalamic Acids

Substituted phthalamic acids and their derivatives represent a versatile class of compounds with a growing number of applications across various scientific disciplines. Initially recognized for their role in plant biology, their potential has expanded into oncology and immunology, making them a focal point for novel therapeutic development. This guide provides a comprehensive overview of their current and potential research applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Application in Plant Biology: Modulation of Auxin Transport

Substituted phthalamic acids, most notably N-1-naphthylphthalamic acid (NPA), are extensively used as tools in plant biology to study the mechanisms of polar auxin transport.[1][2] Auxin is a critical plant hormone that regulates nearly all aspects of plant growth and development through a well-defined signaling pathway.[3][4]

Mechanism of Action: Inhibition of PIN-FORMED (PIN) Proteins

NPA and related compounds function as potent inhibitors of polar auxin transport by targeting PIN-FORMED (PIN) auxin efflux carriers.[1][5] While the exact mechanism was long debated, recent evidence supports a model where NPA directly associates with and inhibits the activity of PIN proteins.[5] This inhibition disrupts the directional flow of auxin, leading to significant developmental effects, which allows researchers to probe the role of auxin gradients in processes like organogenesis, embryogenesis, and tropic responses.[2][6][7]

The canonical auxin signaling pathway operates within the nucleus.[3] In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors.[8][9] The presence of auxin acts as a 'molecular glue', facilitating the binding of Aux/IAA repressors to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex.[6][8] This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome, thereby liberating ARF transcription factors to regulate the expression of auxin-responsive genes.[6]

Application in Oncology

Recent studies have highlighted the potential of substituted phthalamic and phthalic acid derivatives as anticancer agents.[10] These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, suggesting their potential as scaffolds for the development of novel chemotherapeutics.[11][12]

Cytotoxic Activity of Isophthalic and Terephthalic Acid Derivatives

A study investigating novel isophthalic and terephthalic acid derivatives as potential protein kinase inhibitors revealed significant cytotoxic activity against several cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined, with some compounds showing activity in the low micromolar range.[10]

| Compound | K562 (Leukemia) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |

| Isophthalic Derivative 5 | 3.42 | 7.04 | 4.91 | 8.84 |

| Isophthalic Derivative 9 | > 10 | > 10 | > 10 | > 10 |

| Isophthalic Derivative 11 | > 10 | > 10 | 6.25 | > 10 |

| Terephthalic Derivative 14 | > 10 | > 10 | > 10 | > 10 |

| Data summarized from a study on novel phthalic-based anticancer tyrosine kinase inhibitors.[10] |

These findings suggest that the isophthalic acid scaffold is a promising starting point for the design of new anticancer agents. Further investigation into the mechanism, such as the specific kinases inhibited, is a key area for future research.

Application in Immunology

Phthalamic acid derivatives, particularly N-phthaloyl amino acids, have demonstrated notable anti-inflammatory and immunomodulatory properties.[13] This activity is analogous to thalidomide and its derivatives (IMiDs®), which are well-known immunomodulators.[14] The primary mechanism involves the suppression of pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokines

In a study evaluating a series of N-phthaloyl amino acid derivatives, several compounds effectively suppressed the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in murine cells stimulated with lipopolysaccharide (LPS).[13]

| Compound | NO Production (% Inhibition at 50 µM) | TNF-α Production (% Inhibition at 50 µM) | IL-1β Production (% Inhibition at 50 µM) |

| 2a (Phthaloyl-glycine) | 25.3 ± 2.1 | 65.4 ± 3.2 | 55.1 ± 2.8 |

| 2g (Phthaloyl-L-phenylalanine) | 45.1 ± 1.8 | 70.2 ± 4.1 | 60.3 ± 3.5 |

| 2h (Phthaloyl-L-tryptophan) | 30.5 ± 2.5 | 58.9 ± 3.7 | 49.8 ± 2.9 |

| Thalidomide | 15.2 ± 1.5 | Not significant | Not significant |

| Data extracted from a study on phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes.[13] |

The ability of these simple N-phthaloyl amino acids to inhibit key pro-inflammatory cytokines more effectively than thalidomide in this assay highlights their potential for development as novel anti-inflammatory agents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of substituted phthalamic acids, representing a typical discovery and development workflow.

General Synthesis of N-Substituted Phthalamic Acids

This protocol describes a common method for synthesizing N-substituted phthalamic acids via the reaction of phthalic anhydride with a primary amine.

Materials:

-

Phthalic anhydride

-

Primary amine (e.g., aniline, glycine)

-

Glacial acetic acid or another suitable solvent (e.g., dichloromethane)[15]

-

Reaction flask with magnetic stirrer and reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid.

-

Amine Addition: Add the primary amine (1.0 equivalent) to the solution. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux in acetic acid) for 2-4 hours.[15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, pour the mixture into cold water to precipitate the phthalamic acid product.

-

Purification: Wash the collected solid with cold water and then a small amount of a non-polar solvent like hexane to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[16]

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Materials:

-

Cells in culture (e.g., MCF-7, HepG2)

-

96-well clear, flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[19]

-

Complete cell culture medium

-

Test compounds (substituted phthalamic acids) dissolved in a suitable vehicle (e.g., DMSO)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls and medium-only blanks.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[20] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 540-570 nm using a plate reader.[20] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Subtract the average absorbance of the medium-only blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percent viability against the compound concentration to determine the IC₅₀ value.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample, which is essential for investigating the effect of a compound on signaling pathways.[21]

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels, electrophoresis apparatus, and running buffer

-

Transfer apparatus, membranes (PVDF or nitrocellulose), and transfer buffer[22]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells treated with the phthalamic acid derivative and control cells using RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.[21]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and separate them by electrophoresis.[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[22][24]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[23]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[23]

-

Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

References

- 1. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 5. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Auxin - Wikipedia [en.wikipedia.org]

- 10. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Immunomodulatory properties of thalidomide analogs: pomalidomide and lenalidomide, experimental and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

- 16. benchchem.com [benchchem.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. broadpharm.com [broadpharm.com]

- 19. static.igem.wiki [static.igem.wiki]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 22. bosterbio.com [bosterbio.com]

- 23. Western Blot Protocol | Proteintech Group [ptglab.com]

- 24. cusabio.com [cusabio.com]

Stability and Degradation of N,N-Diethyl-3,6-difluorophthalamic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of N,N-Diethyl-3,6-difluorophthalamic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a predictive assessment based on the chemical properties of its constituent functional groups—a phthalamic acid moiety, a difluorinated aromatic ring, and a diethylamide group. It details the experimental protocols necessary for conducting forced degradation studies as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to establish a framework for the systematic evaluation of the stability of this compound.

Introduction

This compound is a chemical entity with potential applications in various fields, including proteomics research. Understanding its stability and degradation profile is critical for determining its shelf-life, appropriate storage conditions, and potential degradation products that may affect its activity, toxicity, or safety.[2] The presence of a fluorinated aromatic ring and an amic acid functional group suggests specific susceptibilities to hydrolytic, photolytic, and thermal degradation. This guide will explore these potential degradation pathways and provide detailed methodologies for their investigation.

Predicted Stability and Degradation Pathways

The chemical structure of this compound suggests several potential degradation routes.

Hydrolytic Degradation

The primary and most anticipated degradation pathway for this compound is the hydrolysis of the amic acid bond. Amides are generally resistant to hydrolysis, but the reaction can be catalyzed by acidic or basic conditions, often requiring heat.[4][5]

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the amide group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4][6][7]

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon can lead to the formation of a tetrahedral intermediate, which then breaks down.[5][8]

The expected products of hydrolysis are 3,6-difluorophthalic acid and diethylamine.

Photolytic Degradation

Aromatic compounds and amides can be susceptible to photodegradation upon exposure to UV or visible light.[9] The energy from light can promote electrons to higher energy states, leading to bond cleavage. For aromatic amides, potential reactions include the Photo-Fries rearrangement or cleavage of the carbon-nitrogen bond.[9][10] The presence of fluorine atoms on the aromatic ring may influence the photostability.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome the activation energy for decomposition reactions.[11] For this compound, thermal stress could potentially lead to decarboxylation or cleavage of the amide bond. The specific degradation products would depend on the temperature and the presence of oxygen.

Oxidative Degradation

While the molecule does not contain functional groups that are highly susceptible to oxidation, forced degradation studies using strong oxidizing agents like hydrogen peroxide are necessary to explore potential minor degradation pathways.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][3][12] The following are detailed protocols for the forced degradation of this compound. A typical starting concentration for the drug substance in these studies is 1 mg/mL.[1]

General Experimental Workflow

The overall workflow for assessing the stability of this compound is depicted below.

Acid and Base Hydrolysis

Objective: To evaluate the stability of the compound in acidic and basic conditions.

Protocol:

-

Preparation of Solutions:

-

Prepare a 1 mg/mL solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) and water.

-

For acid hydrolysis, add an equal volume of 0.1 M HCl.

-

For base hydrolysis, add an equal volume of 0.1 M NaOH.

-

-

Incubation:

-

Incubate the solutions at 60°C.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Quenching:

-

For acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH.

-

For base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Oxidative Degradation

Objective: To assess the susceptibility of the compound to oxidation.

Protocol:

-

Preparation of Solution:

-

Prepare a 1 mg/mL solution of this compound.

-

Add 3% hydrogen peroxide to the solution.

-

-

Incubation:

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at specified time intervals.

-

-

Analysis:

-

Analyze the samples directly by HPLC.

-

Thermal Degradation

Objective: To determine the stability of the solid compound and a solution at elevated temperatures.

Protocol:

-

Solid State:

-

Place a known amount of the solid compound in a stability chamber at 80°C.

-

Sample at various time points and prepare solutions for HPLC analysis.

-

-

Solution State:

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent system.

-

Incubate the solution at 60°C, protected from light.

-

Sample at predetermined time points for HPLC analysis.

-

Photostability Testing

Objective: To evaluate the stability of the compound when exposed to light, following ICH Q1B guidelines.[13][14][15][16]

Protocol:

-

Sample Preparation:

-

Expose the solid drug substance and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

-

Prepare control samples wrapped in aluminum foil to protect them from light.

-

-

Exposure:

-

Place the samples in a photostability chamber.

-

Store the dark control samples under the same temperature and humidity conditions.

-

-

Analysis:

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[18][19]

-

Method: Reversed-phase HPLC (RP-HPLC) is generally suitable for compounds of this polarity.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification of degradation products.[17][19]

Data Presentation (Hypothetical Data)

The following tables summarize the hypothetical results from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Product(s) |

| 0.1 M HCl at 60°C | 24 | 85.2 | 3,6-Difluorophthalic acid |

| 0.1 M NaOH at 60°C | 8 | 78.5 | 3,6-Difluorophthalic acid |

| 3% H₂O₂ at RT | 24 | 98.9 | Minor unidentified peaks |

| Heat (Solid) at 80°C | 48 | 99.1 | Negligible degradation |

| Heat (Solution) at 60°C | 48 | 97.5 | Minor unidentified peaks |

| Photolytic Exposure | - | 96.3 | Minor unidentified peaks |

Table 2: pH-Rate Profile for Hydrolysis at 60°C

| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |

| 1.2 | 0.0065 | 106.6 |

| 4.5 | 0.0012 | 577.6 |

| 7.0 | 0.0009 | 770.2 |

| 9.0 | 0.0150 | 46.2 |

| 12.0 | 0.0325 | 21.3 |

Conclusion

This technical guide provides a predictive overview of the stability and degradation of this compound. The primary anticipated degradation pathway is hydrolysis of the amic acid bond to form 3,6-difluorophthalic acid and diethylamine, a reaction that is likely accelerated under both acidic and basic conditions. The compound is predicted to have moderate stability under oxidative, thermal, and photolytic stress. The detailed experimental protocols provided herein offer a robust framework for systematically investigating the stability profile of this molecule, which is essential for its potential development and application. The use of a validated stability-indicating HPLC method is critical for obtaining accurate and reliable data.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. drum.lib.umd.edu [drum.lib.umd.edu]

- 11. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 12. pharmtech.com [pharmtech.com]

- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 15. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Technical Guide: The Application of N,N-Diethyl-3,6-difluorophthalamic Acid in Proteomics Research Remains Undocumented

For Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive review of scientific literature and public databases reveals a notable absence of information regarding the application of N,N-Diethyl-3,6-difluorophthalamic acid in the field of proteomics research. Despite the continuous search for novel chemical tools to advance the understanding of the proteome, this specific compound does not appear to be a subject of study or utilization within this domain.

Proteomics research heavily relies on a diverse array of chemical probes, labeling reagents, and analytical techniques to identify, quantify, and characterize proteins and their functions. While derivatives of similar chemical structures, such as fluorinated compounds, have found utility in various biochemical applications, the specific molecule this compound has not been documented in proteomics-related studies.

Quantitative Data and Experimental Protocols

A thorough search for quantitative data or established experimental protocols involving this compound in proteomics has yielded no results. There are no published studies detailing its use for protein labeling, cross-linking, enrichment, or as a probe for studying protein-protein interactions or post-translational modifications. Consequently, there is no data to present in tabular format or methodologies to detail for key experiments.

Signaling Pathways and Experimental Workflows

In the absence of any documented use in proteomics, there are no established signaling pathways or experimental workflows that incorporate this compound. Therefore, the creation of diagrams to visualize its role in such biological or experimental contexts is not possible.

Based on the currently available information, this compound is not a recognized tool in the field of proteomics research. Researchers, scientists, and drug development professionals seeking chemical agents for proteomics applications should refer to the extensive and well-documented libraries of existing reagents and methodologies. Future research may explore the potential of this and other novel compounds, but as of now, its utility in proteomics remains uncharacterized and unsubstantiated by scientific literature.

Methodological & Application

Application Notes and Protocols for N,N-Diethyl-3,6-difluorophthalamic acid

A thorough search for publicly available scientific literature and experimental data regarding "N,N-Diethyl-3,6-difluorophthalamic acid" has yielded insufficient information to generate detailed application notes and protocols as requested.

While the chemical compound is identifiable by its CAS number (131401-56-4) and is available from some chemical suppliers, there is a notable absence of published research detailing its use in biological assays, its mechanism of action, or its effects on cellular signaling pathways.[1]

The initial search strategy aimed to identify:

-

Quantitative data: such as IC50 values, EC50 values, binding constants, or other relevant metrics from various assays.

-

Experimental protocols: detailed methodologies for cell-based or biochemical assays where this compound has been utilized.

-

Signaling pathway information: data on how this compound may modulate specific intracellular signaling cascades.

The search results did not provide specific data for this compound itself. The information retrieved pertained to other, structurally distinct diethyl-substituted aromatic compounds, such as N,N-diethyl-p-phenylenediamine, N,N-diethyl-meta-toluamide (DEET), and various dihydropyridine derivatives.[2][3][4][5] While these studies offer insights into the biological activities of other molecules, this information is not transferable to the specific compound of interest.

Consequently, it is not possible at this time to fulfill the core requirements of the request, which include:

-

Data Presentation: No quantitative data is available to summarize in tabular format.

-

Experimental Protocols: No established experimental protocols for assays involving this compound could be located.

-

Visualization: Without information on its mechanism of action or affected signaling pathways, no accurate and meaningful diagrams can be created using Graphviz.

For researchers, scientists, and drug development professionals interested in the potential applications of this compound, it would be necessary to conduct foundational research to determine its biological activity. This would involve:

-

Initial Screening: Performing a broad panel of biochemical and cell-based assays to identify any potential biological effects.

-

Target Identification: If activity is observed, further studies would be required to identify the molecular target(s) of the compound.

-

Mechanism of Action Studies: Elucidating the precise mechanism by which the compound exerts its effects.

-

Dose-Response Analysis: Determining the potency and efficacy of the compound through concentration-response experiments.

As new research on this compound is published, it will become possible to develop the detailed application notes and protocols originally requested. At present, this compound represents a novel chemical entity with uncharacterized biological properties.

References

- 1. scbt.com [scbt.com]

- 2. N,N-Diethyl-p-phenylenediamine (93-05-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for N,N-Diethyl-3,6-difluorophthalamic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-3,6-difluorophthalamic acid (CAS 131401-56-4) is a fluorinated organic compound with potential applications in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest it as a valuable scaffold for the design of novel therapeutic agents. These application notes provide a prospective overview of its potential applications and detailed protocols for its synthesis and handling.

Potential Medicinal Chemistry Applications

The strategic incorporation of fluorine is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] The difluoro substitution on the phthalic acid backbone of this compound suggests several potential areas of investigation:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[5] This property can be exploited to increase the half-life of drug candidates.

-

Modulation of Physicochemical Properties: Fluorine substitution can modulate a molecule's pKa, lipophilicity, and conformational preferences, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

-

Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased binding affinity and potency.[4]

-

Scaffold for Novel Therapeutics: The phthalamic acid moiety can serve as a versatile scaffold for the synthesis of a variety of derivatives with potential applications as anti-inflammatory, anti-cancer, or anti-viral agents.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,6-difluorophthalic anhydride and diethylamine.

Materials:

-

Diethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Sodium sulfate (anhydrous)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolve 1.0 equivalent of 3,6-difluorophthalic anhydride in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.1 equivalents of diethylamine dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with 1M hydrochloric acid (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to obtain this compound as a solid.

DOT Script for Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Data Presentation

While no specific quantitative data for the biological activity of this compound is currently available, the following table structure is recommended for presenting such data once obtained.

Table 1: Physicochemical Properties

| Property | Value | Method |

| Molecular Formula | C12H13F2NO3 | Calculated |

| Molecular Weight | 257.23 g/mol | Calculated |

| Melting Point (°C) | TBD | DSC |

| pKa | TBD | Potentiometric titration |

| LogP | TBD | HPLC |

| Solubility (µg/mL) | TBD | Kinetic solubility assay |

Table 2: In Vitro Biological Activity

| Target | Assay Type | IC50 / EC50 (µM) |

| Example Target 1 | Enzyme Inhibition | TBD |

| Example Target 2 | Receptor Binding | TBD |

| Example Cell Line | Cytotoxicity (MTT) | TBD |

Prospective Signaling Pathway Analysis

Given the structural similarities of phthalamic acid derivatives to certain classes of bioactive molecules, a hypothetical mechanism of action could involve the modulation of inflammatory pathways. For instance, some phthalimide derivatives are known to interact with components of the NF-κB signaling pathway.

DOT Script for Hypothetical Signaling Pathway:

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. The protocols and prospective applications outlined in this document are intended to serve as a foundational guide for researchers interested in investigating its therapeutic potential. Further studies are warranted to elucidate its biological activities and mechanism of action. Key future research directions include:

-

Broad biological screening: To identify potential therapeutic targets.

-

Derivatization: To explore the structure-activity relationship (SAR) of this scaffold.

-

Pharmacokinetic studies: To evaluate its drug-like properties in vivo.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,6-Difluorophthalic anhydride | C8H2F2O3 | CID 513918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,6-Difluorophthalic Anhydride [myskinrecipes.com]

Application Notes and Protocols: N,N-Diethyl-3,6-difluorophthalamic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-3,6-difluorophthalamic acid is a fluorinated aromatic building block with significant potential in organic synthesis. Its unique structure, featuring a difluorinated phenyl ring, a carboxylic acid, and a diethylamide moiety, offers multiple reactive sites for chemical modification. The presence of fluorine atoms can significantly alter the physicochemical properties of target molecules, including their lipophilicity, metabolic stability, and binding affinity, making this compound a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Phthalimide derivatives, which can be readily synthesized from phthalamic acids, are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound.

Synthesis of this compound

The most direct route for the synthesis of this compound is the nucleophilic ring-opening of 3,6-difluorophthalic anhydride with diethylamine. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,6-Difluorophthalic anhydride

-

Diethylamine

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-difluorophthalic anhydride (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add diethylamine (1.1 eq.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data (Representative)

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 3,6-Difluorophthalic anhydride | Diethylamine | DCM | 2-4 | 0 to RT | >95 |

Diagram: Synthesis of this compound

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biomedgrid.com [biomedgrid.com]

Application Notes and Protocols for N,N-Diethyl-3,6-difluorophthalamic acid

A comprehensive review of publicly available scientific literature and databases did not yield specific experimental procedures, application notes, or quantitative biological data for N,N-Diethyl-3,6-difluorophthalamic acid. The information available is primarily limited to its chemical identity, including its CAS number (131401-56-4) and molecular formula.

Therefore, the following sections provide a generalized, hypothetical protocol for the synthesis of this compound based on established methods for the synthesis of similar N,N-disubstituted phthalamic acids. This protocol is intended for informational purposes only and would require significant optimization and validation by qualified researchers.

I. Hypothetical Synthesis of this compound

This protocol outlines a potential two-step synthesis route starting from 3,6-difluorophthalic acid.

Protocol 1: Synthesis of 3,6-Difluorophthalic Anhydride

Objective: To synthesize 3,6-difluorophthalic anhydride from 3,6-difluorophthalic acid via dehydration.

Materials:

-

3,6-Difluorophthalic acid

-

Acetic anhydride

-

Toluene (or other suitable high-boiling point, inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3,6-difluorophthalic acid and an excess of acetic anhydride.

-

Add toluene to the mixture to aid in the azeotropic removal of acetic acid byproduct.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

-